Cas no 88105-23-1 (4-acetylthiophene-2-carboxylic acid)

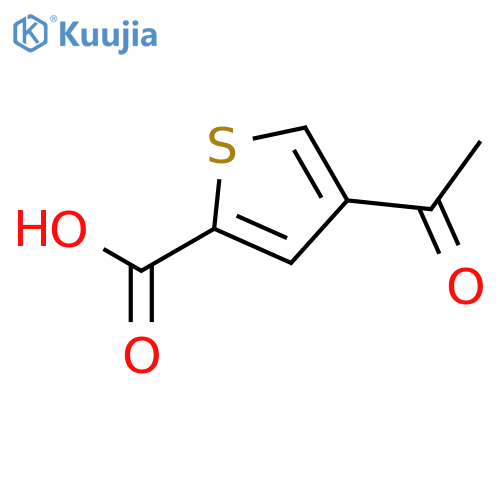

88105-23-1 structure

商品名:4-acetylthiophene-2-carboxylic acid

4-acetylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 4-acetyl-

- 4-acetylthiophene-2-carboxylic acid

- 4-acetyl-2-thio-phenecarboxylic acid

- 88105-23-1

- Z1123806397

- EN300-70077

- DTXSID80522896

- 4-acetyl-2-thiophenecarboxylic acid

- AKOS022638049

- 4-Acetylthiophene-2-carboxylicacid

- SCHEMBL5357129

- XYGMOSFVNZUTEK-UHFFFAOYSA-N

- G45315

- DB-380484

-

- インチ: InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10)

- InChIKey: XYGMOSFVNZUTEK-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CSC(=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 170.00376522g/mol

- どういたいしつりょう: 170.00376522g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 362.2±27.0 °C at 760 mmHg

- フラッシュポイント: 172.9±23.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

4-acetylthiophene-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-acetylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70077-0.25g |

4-acetylthiophene-2-carboxylic acid |

88105-23-1 | 95% | 0.25g |

$188.0 | 2023-05-03 | |

| TRC | A165753-25mg |

4-acetylthiophene-2-carboxylic acid |

88105-23-1 | 25mg |

$ 70.00 | 2022-06-08 | ||

| 1PlusChem | 1P004GJP-500mg |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 500mg |

$492.00 | 2025-02-21 | |

| 1PlusChem | 1P004GJP-10g |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 10g |

$2564.00 | 2024-04-20 | |

| 1PlusChem | 1P004GJP-5g |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 5g |

$1551.00 | 2025-03-21 | |

| A2B Chem LLC | AC07269-50mg |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 50mg |

$128.00 | 2024-04-19 | |

| A2B Chem LLC | AC07269-100mg |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 100mg |

$174.00 | 2024-04-19 | |

| A2B Chem LLC | AC07269-1g |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 1g |

$530.00 | 2024-04-19 | |

| 1PlusChem | 1P004GJP-100mg |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 100mg |

$213.00 | 2025-02-21 | |

| A2B Chem LLC | AC07269-250mg |

2-Thiophenecarboxylic acid, 4-acetyl- |

88105-23-1 | 95% | 250mg |

$233.00 | 2024-04-19 |

4-acetylthiophene-2-carboxylic acid 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

88105-23-1 (4-acetylthiophene-2-carboxylic acid) 関連製品

- 30006-03-2(3-Benzoyl-2-thiophenecarboxylic acid)

- 13657-90-4(3-ACETYLTHIOPHENE-2-CARBOXYLIC ACID)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬